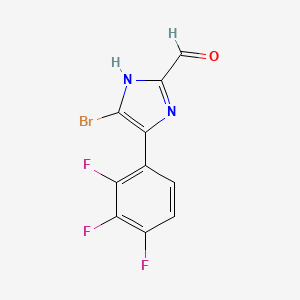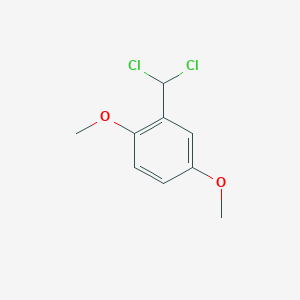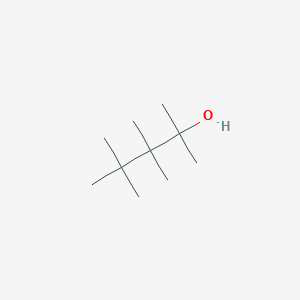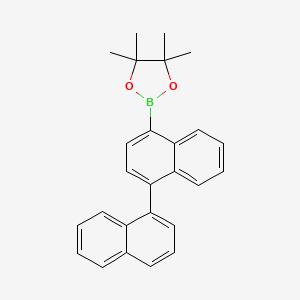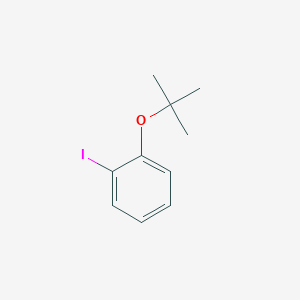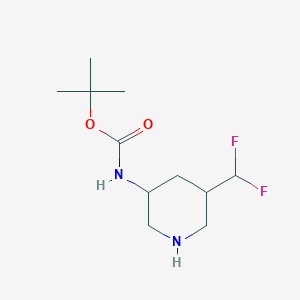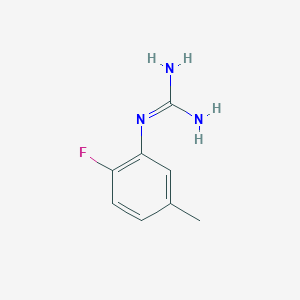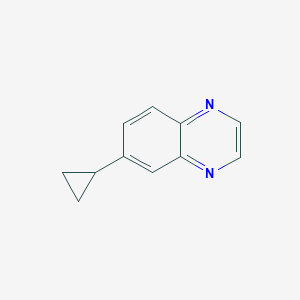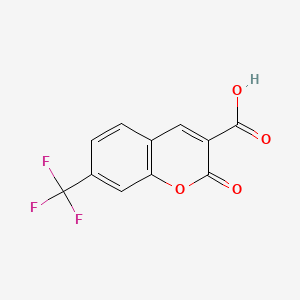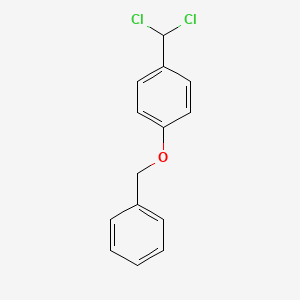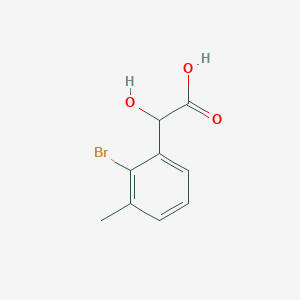
2-Bromo-3-methylmandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-methylmandelic acid is an organic compound that belongs to the class of alpha-hydroxy acids It is characterized by the presence of a bromine atom and a methyl group attached to the mandelic acid structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylmandelic acid typically involves the bromination of 3-methylmandelic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
化学反応の分析
Types of Reactions: 2-Bromo-3-methylmandelic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of 2-hydroxy-3-methylmandelic acid or 2-amino-3-methylmandelic acid.
Oxidation: Formation of 2-bromo-3-methylbenzaldehyde.
Reduction: Formation of 2-bromo-3-methylmandelic alcohol.
科学的研究の応用
2-Bromo-3-methylmandelic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-3-methylmandelic acid involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein structure, and cellular processes.
類似化合物との比較
3-Methylmandelic Acid: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-3-phenylpropanoic Acid: Similar structure but with a phenyl group instead of a methyl group, leading to different chemical properties.
2-Chloro-3-methylmandelic Acid:
Uniqueness: 2-Bromo-3-methylmandelic acid is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H9BrO3 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
2-(2-bromo-3-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-2-4-6(7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChIキー |
VGQYTSBRUCCLOG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(C(=O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
